molecular formula C20H23N3O3 B2775293 1-(3,4-Dimethylphenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine CAS No. 496015-74-8

1-(3,4-Dimethylphenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine

Cat. No. B2775293
CAS RN: 496015-74-8
M. Wt: 353.422
InChI Key: VDXLLRUQONZXIO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of piperazine derivatives, including compounds similar to 1-(3,4-Dimethylphenyl)-4-(2-methyl-3-nitrobenzoyl)piperazine, have been a focus of research due to their potential pharmaceutical applications. For example, studies on the synthesis of 1,4-disubstituted piperazines and their antibacterial activities highlight the significance of the piperazine unit in developing effective drugs against resistant strains of bacteria. Such compounds have shown potent antibacterial agents and antagonist-based HIV-1 entry inhibitors (Shroff et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Piperazine derivatives have been explored for their antimicrobial and anti-inflammatory properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin in some cases (Mekky & Sanad, 2020). Additionally, 1,4-disubstituted piperazine compounds have been synthesized and evaluated for their anti-inflammatory activity, indicating their potential as therapeutic agents (Ahmed et al., 2017).

Potential Antipsychotic Agents

Research into conformationally restricted butyrophenones with piperazine components has unveiled compounds with affinity for dopamine and serotonin receptors, suggesting their utility as antipsychotic drugs. These findings underline the diverse pharmacological applications of piperazine derivatives, including potential treatments for schizophrenia and other psychiatric disorders (Raviña et al., 2000).

Anti-malarial Activity

The anti-malarial activity of piperazine derivatives has also been documented, with certain compounds showing efficacy against malaria. This underscores the role of piperazine derivatives in developing new anti-malarial agents, contributing to global health efforts in combating this disease (Cunico et al., 2009).

properties

IUPAC Name

[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-8-17(13-15(14)2)21-9-11-22(12-10-21)20(24)18-5-4-6-19(16(18)3)23(25)26/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLLRUQONZXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,4-Dimethylphenyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone

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